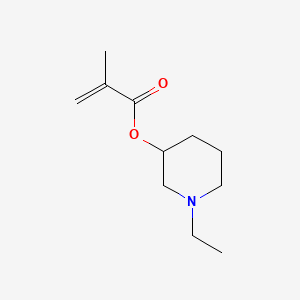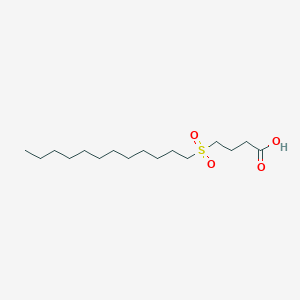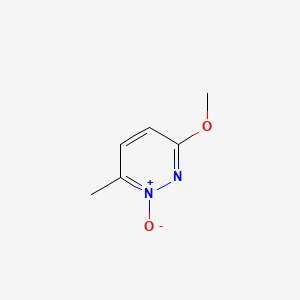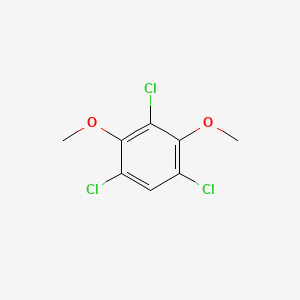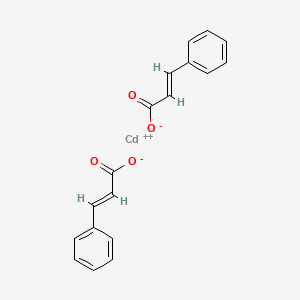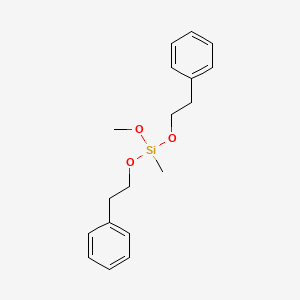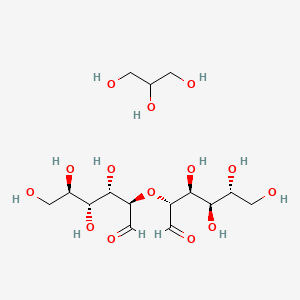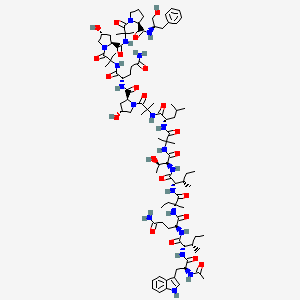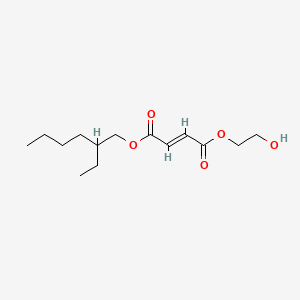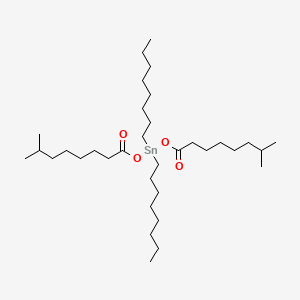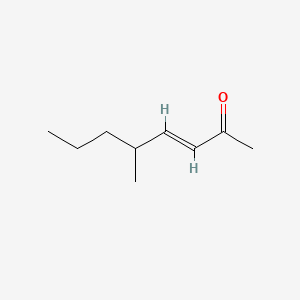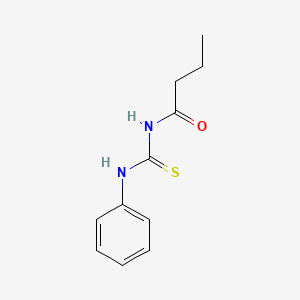
N-(phenylcarbamothioyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(phenylcarbamothioyl)butanamide is an organic compound with the molecular formula C11H14N2OS It is a thiourea derivative, characterized by the presence of a phenylcarbamothioyl group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
N-(phenylcarbamothioyl)butanamide can be synthesized through the reaction of butanoyl chloride with phenylthiourea. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(phenylcarbamothioyl)butanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield butanoic acid and phenylthiourea.
Oxidation: Oxidative conditions can convert the thiourea moiety to a corresponding sulfonyl derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: Butanoic acid and phenylthiourea.
Oxidation: Sulfonyl derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiourea moiety, which can interact with various biological targets.
Medicine: Explored for its potential anticancer properties, particularly against breast cancer cells.
Industry: Evaluated as a corrosion inhibitor for mild steel in acidic environments.
作用機序
The mechanism of action of N-(phenylcarbamothioyl)butanamide involves its interaction with molecular targets through its thiourea group. This group can form hydrogen bonds and coordinate with metal ions, making it effective in inhibiting corrosion. In biological systems, the compound may interact with proteins and enzymes, potentially disrupting their normal function and leading to anticancer effects .
類似化合物との比較
Similar Compounds
N-(phenylcarbamothioyl)benzamide: Similar structure but with a benzamide backbone instead of butanamide.
N-(phenylcarbamothioyl)-4-bromobenzamide: Contains a bromine substituent on the phenyl ring.
N-(phenylcarbamothioyl)-4-fluorobenzamide: Contains a fluorine substituent on the phenyl ring.
Uniqueness
N-(phenylcarbamothioyl)butanamide is unique due to its butanamide backbone, which may confer different physical and chemical properties compared to its benzamide counterparts. This structural difference can influence its reactivity, solubility, and biological activity, making it a distinct compound of interest for various applications.
特性
CAS番号 |
21258-35-5 |
|---|---|
分子式 |
C11H14N2OS |
分子量 |
222.31 g/mol |
IUPAC名 |
N-(phenylcarbamothioyl)butanamide |
InChI |
InChI=1S/C11H14N2OS/c1-2-6-10(14)13-11(15)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,12,13,14,15) |
InChIキー |
FBNNFJLJINLWLJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC(=S)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
